

Dodecamethylcyclohexasiloxane (CAS RN 540-97-6): A Technical Guide to Research Applications

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Compound of Interest

Compound Name: Dodecamethylcyclohexasiloxane

Cat. No.: B120686

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Introduction

Dodecamethylcyclohexasiloxane (D6), a cyclic volatile methylsiloxane (cVMS), is a compound with the chemical formula $C_{12}H_{36}O_6Si_6$. It is primarily utilized as an intermediate in the production of silicone polymers and finds extensive use in a variety of industrial and consumer products, including personal care items, where it functions as an emollient, hair conditioning agent, and solvent.^{[1][2][3]} Its physical and chemical properties, such as low viscosity and high thermal stability, make it a versatile ingredient.^[2] This technical guide provides an in-depth overview of the research applications of D6, with a focus on its toxicological profile, environmental fate, and the analytical methodologies used for its detection.

Toxicological Profile

The toxicological effects of **Dodecamethylcyclohexasiloxane** have been evaluated in a number of studies, primarily in rodent models. These investigations have assessed its acute, sub-chronic, developmental, and genotoxic potential.

Acute and Sub-chronic Toxicity

In acute oral and dermal toxicity studies in rats, D6 exhibited low toxicity, with a Lethal Dose (LD50) greater than 2000 mg/kg body weight.^[4] A 28-day repeated dose oral toxicity study in

rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 1500 mg/kg bw/day.[4] However, a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) identified a Lowest-Observed-Adverse-Effect-Level (LOAEL) for maternal toxicity at 100 mg/kg bw/day, based on effects observed in the liver.[4]

Developmental and Reproductive Toxicity

Developmental toxicity studies (OECD TG 414) in rats showed no signs of developmental toxicity, with a NOAEL for reproductive and developmental toxicity determined to be 1000 mg/kg bw/day.[5]

Genotoxicity

D6 was found to be non-genotoxic in an in vivo micronucleus assay (OECD TG 474) in mice, where no statistically significant increase in micronucleated polychromatic erythrocytes was observed.

Toxicological Study	Species	Route of Administration	Key Findings	Reference
Acute Oral & Dermal Toxicity	Rat	Oral, Dermal	LD50 > 2000 mg/kg bw	[4]
Repeated Dose Oral Toxicity (28-day)	Rat	Oral	NOAEL = 1500 mg/kg bw/day	[4]
Combined Repeated Dose & Repro/Devo Toxicity (OECD TG 422)	Rat	Oral	Maternal Toxicity LOAEL = 100 mg/kg bw/day	[4]
Developmental Toxicity (OECD TG 414)	Rat	Oral	NOAEL = 1000 mg/kg bw/day	[5]
In vivo Micronucleus Assay (OECD TG 474)	Mouse	Intraperitoneal	Negative for genotoxicity	

Ecotoxicological Effects and Environmental Fate

The environmental presence and ecological impact of D6 have been a subject of research due to its widespread use.

Oxidative Stress in Aquatic Organisms

Studies in the crayfish (*Procambarus clarkii*) have demonstrated that exposure to D6 can induce oxidative stress. This is evidenced by alterations in the activity of key antioxidant enzymes. At lower concentrations, an increase in superoxide dismutase (SOD) activity was observed, while higher concentrations led to increased catalase (CAT) and peroxidase (POD) activities.[6][7] This response is accompanied by an increase in malondialdehyde (MDA), a marker of lipid peroxidation.[7]

Enzyme/Marker	Organism	Tissue	Effect of D6 Exposure	Reference
Superoxide Dismutase (SOD)	Procambarus clarkii	Muscle, Gill, Carapace	Increased at low concentrations, decreased at high concentrations	[6] [7]
Catalase (CAT)	Procambarus clarkii	Muscle, Gill, Carapace	Increased at high concentrations	[6] [7]
Peroxidase (POD)	Procambarus clarkii	Muscle, Gill, Carapace	Increased at high concentrations	[6] [7]
Malondialdehyde (MDA)	Procambarus clarkii	Muscle	Increased	[7]

Environmental Persistence and Bioaccumulation

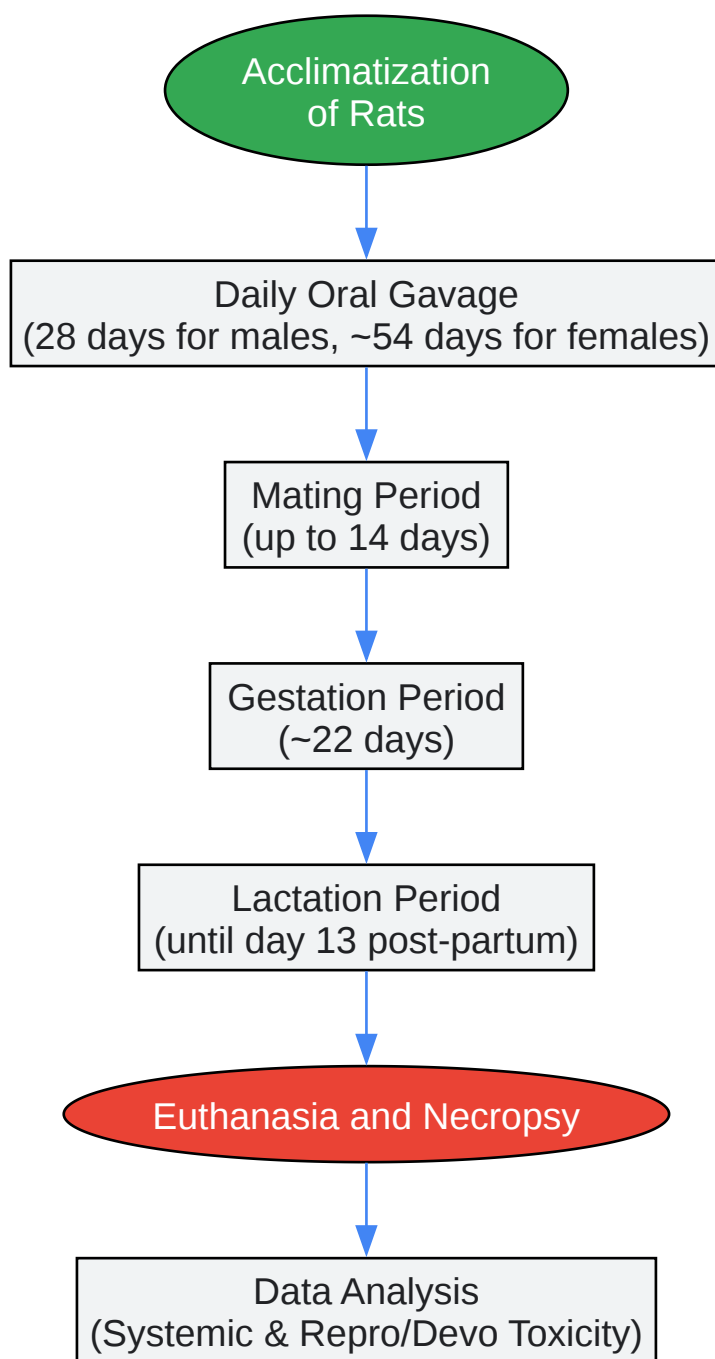
D6 is considered to be persistent in the environment.[\[8\]](#) However, its potential for bioaccumulation is a complex issue. While it has a high octanol-water partition coefficient (log Kow), studies have shown that its bioavailability may be lower than that of similar cyclic siloxanes like D4 and D5.[\[8\]](#)

Experimental Protocols

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Test System: Wistar rats.
- Administration: Daily oral gavage. In a key study, D6 was administered in corn oil at doses of 0, 100, 330, and 1000 mg/kg bw/day.[\[4\]](#)
- Dosing Period: Males are dosed for a minimum of 28 days, and females are dosed for 14 days prior to mating, through gestation, and until day 13 of lactation.[\[4\]](#)[\[9\]](#)

- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Endpoints:
 - Systemic Toxicity: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology of major organs.
 - Reproductive/Developmental Toxicity: Mating performance, fertility, gestation length, litter size, pup viability, and pup weight.



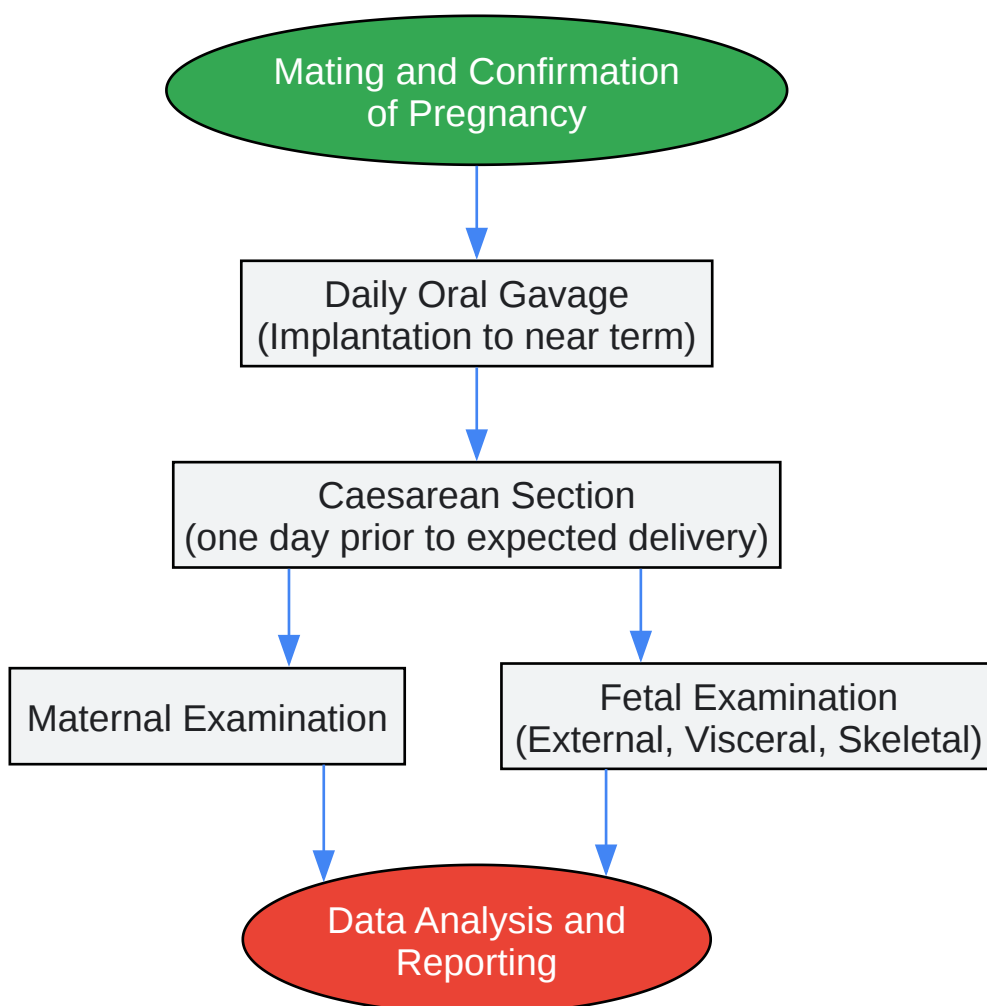
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OECD TG 414 Experimental Workflow.

OECD Guideline 414: Prenatal Developmental Toxicity Study[1][8][12][13][14]

- Test System: Pregnant rats.

- Administration: Daily oral gavage from implantation to one day prior to expected delivery.
- Dose Levels: Typically a control and at least three dose levels. A limit test may be performed at 1000 mg/kg bw/day.[8]
- Observations: Maternal clinical signs, body weight, and food consumption.
- Endpoints:
 - Maternal: Clinical observations, body weight gain, food consumption, and uterine examination at termination.
 - Fetal: Number of corpora lutea, implantations, resorptions, live and dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for abnormalities.



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OECD TG 414 Experimental Workflow.

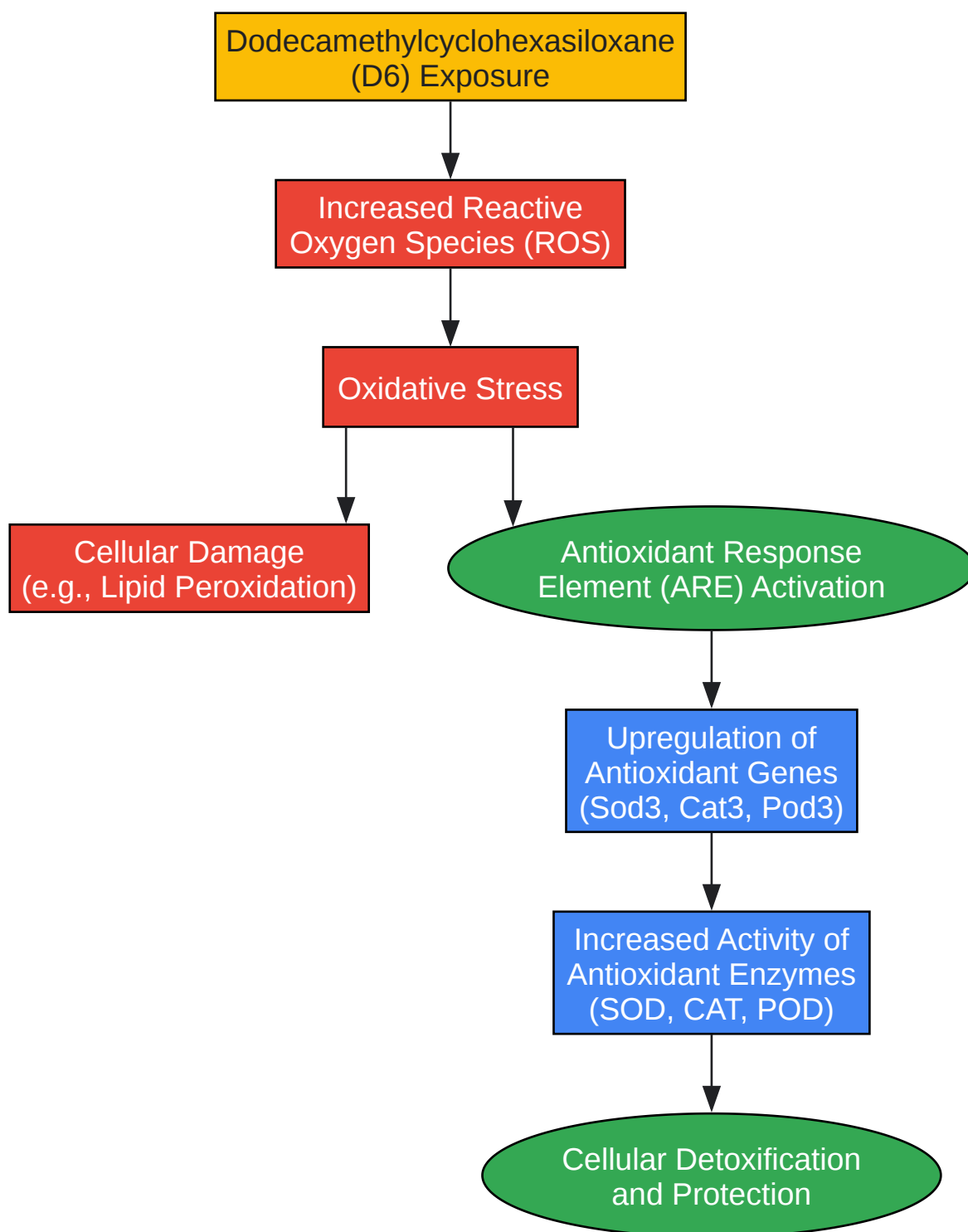
OECD Guideline 474: Mammalian Erythrocyte Micronucleus Test[3][15][16][17][18]

- Test System: Mice.
- Administration: Typically intraperitoneal injection or oral gavage.
- Dose Levels: A positive control, a vehicle control, and at least two dose levels of the test substance. The limit dose is typically 2000 mg/kg bw.[10]
- Sample Collection: Bone marrow is collected at 24 and 48 hours after treatment.[3][11]
- Analysis: At least 4000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.[3]
- Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls.

Signaling Pathways

D6-Induced Oxidative Stress Response

Exposure to D6 has been shown to induce an oxidative stress response in aquatic organisms. [6][7] This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage. The cell, in turn, activates defense mechanisms, including the upregulation of antioxidant enzymes.



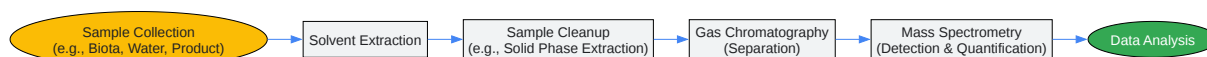
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Proposed signaling pathway for D6-induced oxidative stress.

Analytical Methodologies

The quantification of D6 in various matrices, such as personal care products, environmental samples, and biological tissues, is crucial for exposure and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.[12][13][14][15][16]

General GC-MS Workflow for D6 Analysis



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General workflow for the analysis of D6 by GC-MS.

A typical protocol involves extraction of D6 from the sample matrix using an appropriate organic solvent, followed by a cleanup step to remove interfering substances. The extract is then injected into the GC-MS system, where D6 is separated from other components and subsequently detected and quantified. The use of an internal standard is recommended for accurate quantification.[12]

Conclusion

Dodecamethylcyclohexasiloxane is a widely used industrial chemical with a growing body of research on its toxicological and environmental effects. While it exhibits low acute toxicity, there are indications of potential liver effects with repeated exposure. Ecotoxicological studies point to the induction of oxidative stress in aquatic organisms. Further research is warranted to fully elucidate the long-term health and environmental consequences of D6 exposure. The standardized protocols and analytical methods described in this guide provide a framework for continued investigation into the properties and impacts of this compound.

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